molecular formula C19H18N2O2S B2925830 (Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione CAS No. 879815-52-8

(Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione

Cat. No.: B2925830
CAS No.: 879815-52-8
M. Wt: 338.43
InChI Key: CDTGHTOIIVWLCW-ATVHPVEESA-N
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Description

(Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

(Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione and its derivatives have been explored for their potential antiproliferative activities against various cancer cell lines. Research indicates that specific structural modifications to the thiazolidine-2,4-dione core can significantly influence antiproliferative activity. For instance, the addition of different substituted aromatic sulfonyl chlorides and alkyl halides to the thiazolidine-2,4-dione structure has been shown to enhance antiproliferative effects on carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The positioning of the nitro group on the thiazolidinone moiety and the fourth position of the substituted aryl ring are crucial for this activity. Among the synthesized compounds, specific ones demonstrated potent antiproliferative activity across all tested carcinoma cell lines (Chandrappa et al., 2008).

Metabolic Effects

Thiazolidinediones, including benzylidene thiazolidinedione (BTZD) derivatives, have shown promise in modulating metabolic effects, particularly in the context of insulin resistance and diabetes. Studies have investigated the impact of BTZD derivatives on insulin resistance associated with conditions like hyperinsulinemia, hyperglycemia, and hyperlipidemia in animal models. These derivatives have been found to improve insulin sensitivity without causing significant alterations in body weight, suggesting a beneficial role in managing metabolic disorders. Specific BTZD compounds were more effective than rosiglitazone, a known antidiabetic drug, in decreasing insulin levels, highlighting their potential as therapeutic agents (Araújo et al., 2011).

Antidepressant Activity

Research on 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a compound structurally related to this compound, indicates potential antidepressant effects. This compound has shown promising results in antagonizing tetrabenazine-induced ptosis and potentiating levodopa-induced behavioral changes in animal models. These effects were observed without significant inhibition of biogenic amine uptake into synaptosomes or monoamine oxidase activity, suggesting a unique mechanism of action distinct from traditional antidepressants (Wessels et al., 1980).

Antidiabetic and Hypolipidemic Activities

Compounds containing the thiazolidine-2,4-dione moiety, including variations similar to the chemical of interest, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. These studies have utilized genetically obese and diabetic mouse models to assess the therapeutic potential. Specific derivatives have shown significant activity in lowering blood glucose and lipid levels, making them potential candidates for treating diabetes and associated metabolic disorders. The structure-activity relationship studies identified essential moieties that contribute to these activities, providing insights for further drug development (Sohda et al., 1982).

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-6-4-5-7-16(13)21-18(22)17(24-19(21)23)12-14-8-10-15(11-9-14)20(2)3/h4-12H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTGHTOIIVWLCW-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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